
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two hydroxyl groups attached to the naphthalene ring and a butanone side chain
Preparation Methods
The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxynaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.
Chemical Reactions Analysis
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable naphthalene core and reactive functional groups.
Mechanism of Action
The mechanism by which 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-3-METHYLBUTAN-1-ONE include other naphthalene derivatives such as 1,4-dihydroxynaphthalene and 2,3-dihydroxynaphthalene. These compounds share the naphthalene core but differ in the position and number of hydroxyl groups, which can influence their chemical reactivity and biological activity.
1,4-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
2,3-Dihydroxynaphthalene: Another isomer with different hydroxyl group positions, leading to distinct chemical and biological properties.
Properties
CAS No. |
61983-14-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-(3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H16O3/c1-9(2)7-13(16)12-8-10-5-3-4-6-11(10)14(17)15(12)18/h3-6,8-9,17-18H,7H2,1-2H3 |
InChI Key |
VFSDZIUPFMVTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


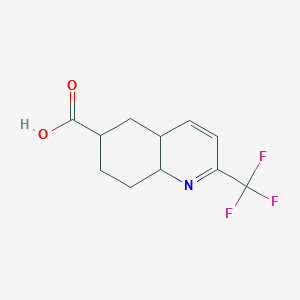
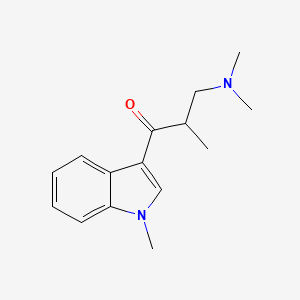
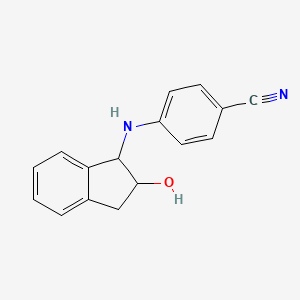
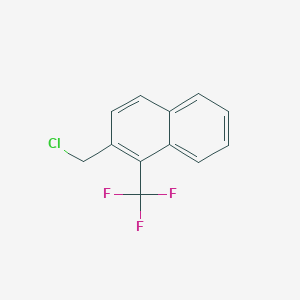
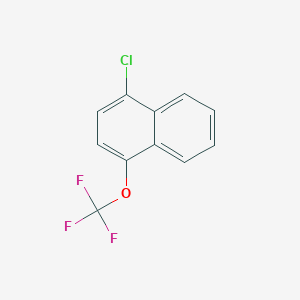
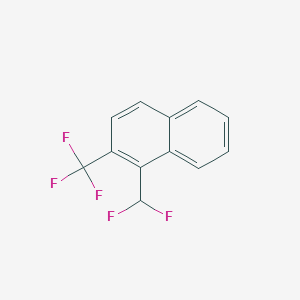
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)


![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
